An In-depth Technical Guide on (7Z)-7-Tricosene: Chemical Structure, Properties, and Biological Role
An In-depth Technical Guide on (7Z)-7-Tricosene: Chemical Structure, Properties, and Biological Role
For Researchers, Scientists, and Drug Development Professionals
Abstract
(7Z)-7-Tricosene is a long-chain mono-unsaturated hydrocarbon of significant interest due to its role as a semiochemical, particularly as a male-specific sex pheromone in the common housefly, Musca domestica, and its involvement in the chemical communication of other insect species such as Drosophila melanogaster. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of (7Z)-7-tricosene. Detailed experimental protocols for its synthesis and analysis are provided, along with a proposed signaling pathway for its action in Drosophila.
Chemical Structure and Identification
(7Z)-7-Tricosene is a straight-chain alkene with 23 carbon atoms and a single cis-double bond located at the seventh carbon position.
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Chemical Name: (7Z)-7-Tricosene
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Synonyms: (Z)-7-Tricosene, cis-7-Tricosene
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Molecular Formula: C₂₃H₄₆
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Molecular Weight: 322.6 g/mol [1]
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CAS Number: 52078-42-9[1]
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Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of (7Z)-7-tricosene is presented in Table 1. This data is crucial for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of (7Z)-7-Tricosene
| Property | Value | Reference |
| Physical State | Liquid at room temperature | General Knowledge |
| Boiling Point | 399.4 ± 9.0 °C at 760 mmHg | [2] |
| Density | 0.8 ± 0.1 g/cm³ | [2] |
| Flash Point | 208.8 ± 9.7 °C | [2] |
| Vapor Pressure | 0.0 ± 0.4 mmHg at 25°C (Predicted) | [2] |
| Refractive Index | 1.453 | [2] |
| Solubility | Soluble in organic solvents such as hexane, acetone (10 mg/ml), DMF (20 mg/ml), DMSO (20 mg/ml), and ethanol (20 mg/ml).[1] | [1] |
Biological Role as a Pheromone
(7Z)-7-Tricosene is a well-documented pheromone in several insect species. In the housefly, Musca domestica, it is a major component of the female-produced sex pheromone that attracts males for mating. In Drosophila melanogaster, it is a male-enriched cuticular hydrocarbon that plays a role in inhibiting male-male courtship and is involved in aggression.[1] The perception of (7Z)-7-tricosene is mediated by specific chemoreceptors, leading to a cascade of neural signals that elicit a behavioral response.
Synthesis and Analysis: Experimental Protocols
Synthesis of (7Z)-7-Tricosene via Wittig Reaction
The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes, including (7Z)-7-tricosene.[3] The general strategy involves the reaction of a phosphonium ylide with an aldehyde or ketone. For (7Z)-7-tricosene, this can be achieved by reacting heptyltriphenylphosphonium bromide with hexadecanal.
Materials:
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Heptyltriphenylphosphonium bromide
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Hexadecanal
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Sodium hydride (NaH) or other strong base
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Anhydrous tetrahydrofuran (THF)
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Hexane
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Silica gel for column chromatography
Procedure:
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Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend heptyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension in an ice bath and add sodium hydride portion-wise with stirring. Allow the mixture to warm to room temperature and stir for several hours until the formation of the orange-red ylide is complete.
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Wittig Reaction: Cool the ylide solution in an ice bath and add a solution of hexadecanal in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
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Work-up: Quench the reaction by the slow addition of water. Extract the mixture with hexane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product, containing the desired (7Z)-7-tricosene and triphenylphosphine oxide as a major byproduct, is purified by column chromatography on silica gel using hexane as the eluent. The progress of the separation can be monitored by thin-layer chromatography (TLC).
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Characterization: The purified (7Z)-7-tricosene should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of insect cuticular hydrocarbons like (7Z)-7-tricosene.
Instrumentation:
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Gas chromatograph coupled to a mass spectrometer (GC-MS)
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Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms)
Sample Preparation:
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Extraction from Insects: Individual or pooled insects can be extracted by immersion in a non-polar solvent like hexane for a few minutes. The solvent is then transferred to a clean vial and concentrated under a gentle stream of nitrogen if necessary.
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Synthetic Samples: Dilute the purified synthetic (7Z)-7-tricosene in hexane to an appropriate concentration (e.g., 10-100 ng/µL).
GC-MS Parameters (Typical):
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Injector Temperature: 250-280 °C
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Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of 280-300 °C, and hold for several minutes.
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Carrier Gas: Helium at a constant flow rate.
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MS Ionization: Electron Ionization (EI) at 70 eV.
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MS Scan Range: m/z 40-400.
Data Analysis:
The identification of (7Z)-7-tricosene is confirmed by comparing its retention time and mass spectrum with that of an authentic standard. The mass spectrum of (7Z)-7-tricosene will show a molecular ion peak (M⁺) at m/z 322 and a characteristic fragmentation pattern for a long-chain alkene.
Signaling Pathway in Drosophila melanogaster
In Drosophila melanogaster, the perception of the contact pheromone (7Z)-7-tricosene is mediated by the gustatory receptor Gr32a, which is expressed in chemosensory neurons. While the complete downstream signaling cascade is still under investigation, a plausible pathway can be proposed based on current knowledge of insect gustatory signaling. It is suggested that Gr32a may function as a ligand-gated ion channel, and its activation can lead to neuronal depolarization and subsequent behavioral responses. The signaling may also involve G-protein independent pathways.
Below is a DOT language script for a diagram illustrating the proposed signaling pathway.
Caption: Proposed signaling pathway for (7Z)-7-tricosene in Drosophila.
Experimental Workflow Visualization
The general workflow for the synthesis and analysis of (7Z)-7-tricosene can be visualized as a logical progression of steps. The following DOT script generates a diagram of this experimental workflow.
Caption: Experimental workflow for synthesis and analysis of (7Z)-7-tricosene.
Conclusion
(7Z)-7-Tricosene is a vital semiochemical in the chemical ecology of several insect species. Understanding its chemical properties, synthesis, and mode of action is crucial for research in chemical ecology, pest management, and the development of novel insect control strategies. The detailed protocols and pathways presented in this guide offer a solid foundation for researchers and professionals working with this important molecule. Further research is warranted to fully elucidate the downstream components of its signaling pathway and to explore its potential applications in agricultural and public health contexts.
